molecular formula C13H16O4 B1596583 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 3648-58-6

4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B1596583
CAS No.: 3648-58-6
M. Wt: 236.26 g/mol
InChI Key: HUAOQQIUUYXNFN-UHFFFAOYSA-N
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Description

“4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid” is an organic compound. It has been used in the synthesis of p-aminobenzoic acid diamides . The reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin followed by hydrolysis of the formed ester has afforded 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid .


Synthesis Analysis

The acid chloride of “this compound” has been used for acylation of various amines to yield the corresponding diamides . Reaction of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine with chlorides of N-substituted p-aminobenzoic acids has led to the formation of diamides .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H16O4 . The average mass is 236.264 Da and the monoisotopic mass is 236.104858 Da .


Chemical Reactions Analysis

The reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin followed by hydrolysis of the formed ester has afforded 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid . The acid chloride has been used for acylation of various amines to yield the corresponding diamides .

Scientific Research Applications

Synthesis Applications

  • Synthesis of p-aminobenzoic acid diamides

    This compound is utilized in the synthesis of p-aminobenzoic acid diamides and diamides. It serves as a crucial intermediate in the formation of these compounds, indicating its significance in synthetic chemistry (Agekyan & Mkryan, 2015).

  • Formation of Various Derivatives

    The compound is instrumental in forming a range of derivatives through different chemical reactions. This versatility is evident in its use for creating various substituted compounds, showcasing its broad applicability in chemical syntheses (Aghekyan, Mkryan, Muradyan, & Tumajyan, 2018).

Applications in Materials Science

Medicinal Chemistry Applications

  • Antibacterial Activity

    Derivatives of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid have been synthesized and tested for their antibacterial activity. This highlights its potential use in developing new antibacterial agents (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

  • Synthesis of Anticoagulants

    It is an important intermediate in the synthesis of anticoagulants like apixaban, underscoring its role in the development of crucial medicinal compounds (Wang, Suo, Zhang, Hou, & Li, 2017).

Crystallography and Molecular Structure

  • X-Ray Diffraction Studies

    The compound and its derivatives are subjects of X-ray powder diffraction studies, contributing to understanding molecular and crystal structures. This application is essential in fields like crystallography and materials science (Kumarasinghe, Hruby, & Nichol, 2009).

  • Molecular Conformation Analysis

    Research has been conducted to understand the molecular conformation and hydrogen bonding of derivatives of this compound. This information is vital for applications in materials science and drug design (Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018).

Properties

IUPAC Name

4-(4-methoxyphenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-16-11-4-2-10(3-5-11)13(12(14)15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAOQQIUUYXNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359551
Record name 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3648-58-6
Record name Tetrahydro-4-(4-methoxyphenyl)-2H-pyran-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3648-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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